molecular formula C10H16N4O2 B13131498 Benzotriazole, diethanolamine salt CAS No. 57540-22-4

Benzotriazole, diethanolamine salt

Cat. No.: B13131498
CAS No.: 57540-22-4
M. Wt: 224.26 g/mol
InChI Key: ICMXLULYJOYALF-UHFFFAOYSA-N
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Description

Benzotriazole, diethanolamine salt is a chemical compound that combines the properties of benzotriazole and diethanolamine. Benzotriazole is a well-known corrosion inhibitor and stabilizer, while diethanolamine is commonly used in various industrial applications due to its surfactant properties. The combination of these two compounds results in a versatile chemical with applications in multiple fields, including corrosion inhibition, chemical synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzotriazole, diethanolamine salt typically involves the reaction of benzotriazole with diethanolamine under controlled conditions. One common method is to dissolve benzotriazole in a suitable solvent, such as ethanol or water, and then add diethanolamine slowly while maintaining the temperature at around 50-60°C. The reaction mixture is stirred for several hours until the formation of the salt is complete. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for achieving the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: Benzotriazole, diethanolamine salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or other electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a variety of substituted benzotriazole compounds .

Scientific Research Applications

Benzotriazole, diethanolamine salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzotriazole, diethanolamine salt involves its ability to form stable complexes with metal ions. This property makes it an effective corrosion inhibitor, as it can prevent the oxidation of metals by forming a protective layer on their surface. Additionally, the compound’s surfactant properties, derived from diethanolamine, allow it to interact with various molecular targets and pathways, enhancing its versatility in different applications .

Comparison with Similar Compounds

    Benzotriazole: A widely used corrosion inhibitor and stabilizer.

    Diethanolamine: A common surfactant and chemical intermediate.

    Benzimidazole: Another heterocyclic compound with similar corrosion inhibition properties.

Uniqueness: Benzotriazole, diethanolamine salt is unique due to its combined properties of corrosion inhibition and surfactant activity. This dual functionality makes it more versatile compared to its individual components or other similar compounds. Its ability to form stable complexes with metal ions and interact with various molecular targets further enhances its applications in different fields .

Properties

CAS No.

57540-22-4

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

2H-benzotriazole;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C6H5N3.C4H11NO2/c1-2-4-6-5(3-1)7-9-8-6;6-3-1-5-2-4-7/h1-4H,(H,7,8,9);5-7H,1-4H2

InChI Key

ICMXLULYJOYALF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C=C1.C(CO)NCCO

Origin of Product

United States

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